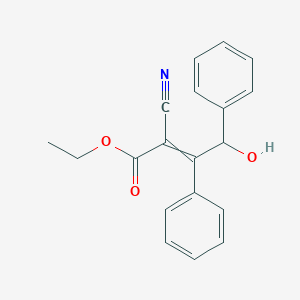
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-cyanoacetate with benzaldehyde derivatives under basic conditions to form the corresponding intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and ester groups, resulting in the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxy and ester groups can undergo various transformations, leading to the formation of active metabolites. These metabolites can interact with biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar structure but with a trifluoromethyl group.
4,4-Diphenyl-3-buten-2-one: Lacks the cyano and ester groups but has a similar core structure.
Uniqueness
Ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its combination of cyano, hydroxy, and ester groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
65954-97-4 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 2-cyano-4-hydroxy-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C19H17NO3/c1-2-23-19(22)16(13-20)17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,18,21H,2H2,1H3 |
InChI Key |
FLNZAFDLDIFUBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















